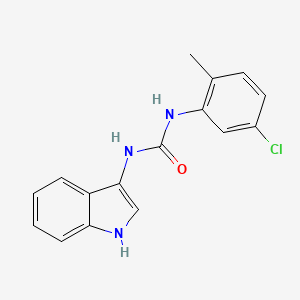

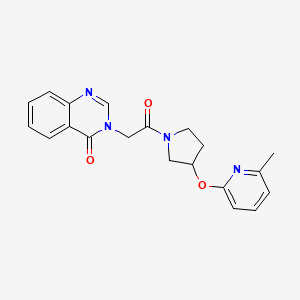

![molecular formula C10H10ClN3O2 B2976591 Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate CAS No. 1823243-43-1](/img/structure/B2976591.png)

Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate is a chemical compound with the CAS Number: 1823243-43-1 . It has a molecular weight of 239.66 and its IUPAC name is ethyl (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate . It is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of this compound has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures gives the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis

The InChI Code of this compound is 1S/C10H10ClN3O2/c1-2-16-8(15)5-14-4-3-7-9(11)12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 . The IR spectrum of a similar compound shows characteristic stretching bands at 521–750 cm−1 .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated methods for synthesizing diverse pyrimidinone and pyrrolopyrimidinone derivatives, emphasizing their significance in medicinal chemistry. For example, a study elaborated on a convenient synthetic route providing access to 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, highlighting the compound's biological relevance (Kókai et al., 2016).

Another study focused on the chemoselectivity in reactions involving hydrazonoyl halides with ethyl derivatives, producing compounds like 2-(pyrazoliden-4-yl) perimidines and substituted pyrrolo[1,2-a] perimidines. This underscores the versatility of ethyl derivatives in synthesizing structurally diverse molecules (Shawali et al., 2016).

Biological Activity and Potential Applications

In the realm of antifolate design, compounds like 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine have been explored for their DHFR inhibitory activity and potential as antitumor agents. This investigation illuminates the therapeutic potential of pyrrolopyrimidine derivatives (Gangjee et al., 2007).

Another study synthesized a series of pyridines, pyrimidinones, and oxazinones, starting from citrazinic acid, demonstrating their antimicrobial capabilities. This highlights the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

This compound is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, it might be a practical building block in the synthesis of many JAK inhibitors .

properties

IUPAC Name |

ethyl 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-2-16-8(15)5-14-4-3-7-9(11)12-6-13-10(7)14/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUPLAPDAMQXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

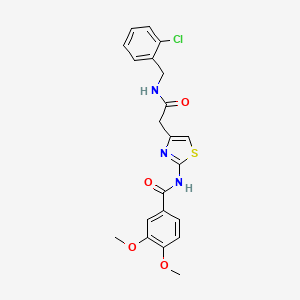

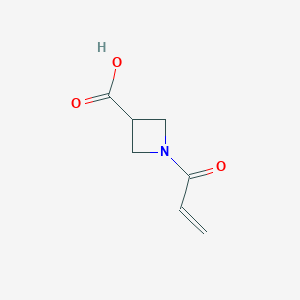

![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)

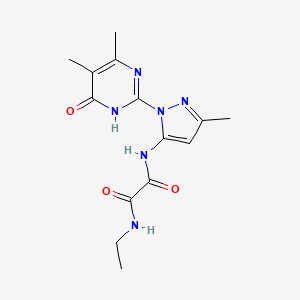

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)

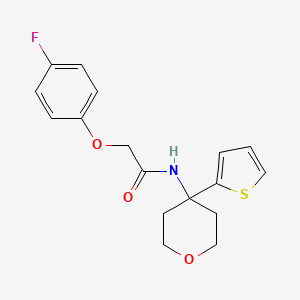

![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2976514.png)

![(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2976520.png)

![2-(4-ethoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976521.png)

![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)